molecular formula C25H22N4O6S2 B2536891 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922563-55-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2536891
CAS No.: 922563-55-1
M. Wt: 538.59
InChI Key: CRDMTKARFIOOQT-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound known for its diverse utility in various scientific fields. With complex molecular architecture, it belongs to a class of compounds that find applications in medicinal chemistry, material science, and chemical biology. Its unique structure lends it particular reactivity patterns and interaction mechanisms, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The synthesis generally begins with the preparation of intermediate isoquinoline derivatives. A common approach involves the cyclization of ortho-aminostyrene with an aldehyde to form the 3,4-dihydroisoquinoline scaffold.

  • Sulfonylation: Introduction of the sulfonyl group is achieved through the reaction of the dihydroisoquinoline with a sulfonyl chloride in the presence of a base like triethylamine.

  • Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions, often involving agents like phosphorus oxychloride.

  • Final Coupling: The coupling of the oxadiazole with the benzamide portion is carried out via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods: Industrially, the compound can be synthesized through streamlined processes involving continuous flow chemistry. This method enhances reaction efficiency, reduces waste, and allows for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzamide portion can undergo oxidation to form various oxidation products, depending on the oxidizing agent used, such as potassium permanganate.

  • Reduction: The oxadiazole ring can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming diverse sulfonamide derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Palladium on carbon, lithium aluminum hydride.

  • Substitution: Sulfonyl chlorides, amines.

Major Products Formed:

  • From Oxidation: Oxidized benzamide derivatives.

  • From Reduction: Reduced oxadiazole derivatives.

  • From Substitution: Sulfonamide derivatives.

Scientific Research Applications

The compound finds extensive applications across multiple scientific disciplines:

  • Chemistry: It serves as a building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.

  • Biology: In biological research, it is used as a molecular probe to study enzyme functions and signaling pathways.

  • Medicine: Its derivatives exhibit potential pharmaceutical properties, such as anti-inflammatory and anticancer activities.

  • Industry: In material science, it is used in the development of advanced polymers and nanomaterials with specific functionalities.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, altering their activity and affecting downstream biological processes.

Molecular Targets and Pathways Involved: The molecular targets vary depending on the specific derivative of the compound. Common targets include kinases, which play crucial roles in cell signaling pathways, and proteases involved in protein degradation.

Comparison with Similar Compounds

  • 3,4-dihydroisoquinoline derivatives.

  • Benzamide derivatives.

  • Oxadiazole-containing compounds.

  • Sulfonylated isoquinolines.

This compound, with its multifaceted nature, holds promise for continued research and development in various scientific domains.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6S2/c1-36(31,32)22-8-4-7-19(15-22)24-27-28-25(35-24)26-23(30)18-9-11-21(12-10-18)37(33,34)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMTKARFIOOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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